1-(Azetidin-1-yl)-2-(azetidin-3-yl)propan-1-one hydrochloride
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Overview
Description
1-(Azetidin-1-yl)-2-(azetidin-3-yl)propan-1-one hydrochloride is a synthetic organic compound that features two azetidine rings. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its strained ring structure and unique chemical properties. The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-1-yl)-2-(azetidin-3-yl)propan-1-one hydrochloride typically involves the following steps:
Formation of Azetidine Rings: The azetidine rings can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Coupling of Azetidine Rings: The two azetidine rings are then coupled through a propanone linker. This can be achieved using reagents like alkyl halides or ketones under basic conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-1-yl)-2-(azetidin-3-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the azetidine rings or the propanone linker.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving azetidine-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-(azetidin-3-yl)propan-1-one hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a single azetidine ring.
1-(Azetidin-1-yl)propan-2-one: A simpler analog with one azetidine ring and a propanone linker.
2-(Azetidin-3-yl)ethan-1-one: Another analog with a different positioning of the azetidine ring.
Uniqueness
1-(Azetidin-1-yl)-2-(azetidin-3-yl)propan-1-one hydrochloride is unique due to the presence of two azetidine rings, which may confer distinct chemical and biological properties compared to its simpler analogs
Properties
Molecular Formula |
C9H17ClN2O |
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Molecular Weight |
204.70 g/mol |
IUPAC Name |
1-(azetidin-1-yl)-2-(azetidin-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-7(8-5-10-6-8)9(12)11-3-2-4-11;/h7-8,10H,2-6H2,1H3;1H |
InChI Key |
LHLDGJRRKFFBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)C(=O)N2CCC2.Cl |
Origin of Product |
United States |
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